molecular formula C10H17NSi B8574706 Benzenamine, 2-methyl, mono-TMS CAS No. 82185-43-1

Benzenamine, 2-methyl, mono-TMS

Cat. No. B8574706
CAS RN: 82185-43-1
M. Wt: 179.33 g/mol
InChI Key: XQPXKWGZSKWFGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05599832

Procedure details

A 2.5 M solution of n-butyl lithium in hexanes (8.8 mL, 22 mmole) at room temperature, under N2, is treated with N,N,N'N'-tetramethylethylenediamine (TMEDA) (3.3 mL, 22 mole), stirred at room temperature for 0.5 hour, treated with N-trimethylsilyl-o-toluidine (1.79 g, 10 mmole), heated at reflux temperature for 6 hours, cooled to -78° C., treated with ethyl trifluoroacetate (1.4 mL, 12 mmole) stirred at -78° C. for 0.25 hour, warmed to room temperature, diluted with water and extracted with diethyl ether. The combined extracts are washed sequentially with 1 N HCl and saturated NaHCO3, dried over MgSO4 and concentrated in vacuo to give a residue. The residue is chromatographed using silica gel and 4:1 hexanes:ethyl acetate as eluent to afford the title product as a light yellow solid, mp 104°-106° C. (literature mp 102° C.1), 0.81 g (47% yield), further identified by IR, 1HNMR and 19FNMR analyses.
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
8.8 mL
Type
reactant
Reaction Step One
[Compound]
Name
N,N,N'N'-tetramethylethylenediamine
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
1.79 g
Type
reactant
Reaction Step Two
Quantity
1.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
47%

Identifiers

REACTION_CXSMILES
C([Li])CCC.C[Si](C)(C)[NH:8][C:9]1[C:10]([CH3:15])=[CH:11][CH:12]=[CH:13][CH:14]=1.[F:18][C:19]([F:26])([F:25])[C:20](OCC)=O>O>[F:18][C:19]([F:26])([F:25])[C:20]1[NH:8][C:9]2[C:10]([CH:15]=1)=[CH:11][CH:12]=[CH:13][CH:14]=2

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
hexanes
Quantity
8.8 mL
Type
reactant
Smiles
Name
N,N,N'N'-tetramethylethylenediamine
Quantity
3.3 mL
Type
reactant
Smiles
Step Two
Name
Quantity
1.79 g
Type
reactant
Smiles
C[Si](NC=1C(=CC=CC1)C)(C)C
Step Three
Name
Quantity
1.4 mL
Type
reactant
Smiles
FC(C(=O)OCC)(F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature for 0.5 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux temperature for 6 hours
Duration
6 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to -78° C.
STIRRING
Type
STIRRING
Details
stirred at -78° C. for 0.25 hour
Duration
0.25 h
TEMPERATURE
Type
TEMPERATURE
Details
warmed to room temperature
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The combined extracts are washed sequentially with 1 N HCl and saturated NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
FC(C=1NC2=CC=CC=C2C1)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 47%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.